molecular formula C18H15FN4O4S B2686724 Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate CAS No. 1040634-34-1

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate

Cat. No.: B2686724
CAS No.: 1040634-34-1
M. Wt: 402.4
InChI Key: HDWRMSHGUAJDGI-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a thiazole ring, and it is substituted with a fluorobenzyl group

Preparation Methods

The synthesis of Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridazine Ring: Starting from appropriate precursors, the pyridazine ring is synthesized through cyclization reactions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction with suitable thioamide derivatives.

    Substitution with Fluorobenzyl Group: The fluorobenzyl group is attached through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiazole moieties.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance its binding affinity to specific targets, while the pyridazine and thiazole rings contribute to its overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    Ethyl 2-(1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate: Similar structure but with a methylbenzyl group.

    Ethyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate: Similar structure but with a nitrobenzyl group.

The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4S/c1-2-27-17(26)14-10-28-18(20-14)21-16(25)13-6-7-15(24)23(22-13)9-11-4-3-5-12(19)8-11/h3-8,10H,2,9H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWRMSHGUAJDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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